REACTION_CXSMILES
|
C#C.[CH:3]([Si:5]([N:12]([CH3:14])[CH3:13])([N:9]([CH3:11])[CH3:10])[N:6]([CH3:8])[CH3:7])=[CH2:4]>>[CH2:3]([Si:5]([N:9]([CH3:10])[CH3:11])([N:6]([CH3:8])[CH3:7])[N:12]([CH3:13])[CH3:14])[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
Vinyltris(dimethylamino)silane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)[Si](N(C)C)(N(C)C)N(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
240 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)[Si](N(C)C)(N(C)C)N(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |